molecular formula C5H13ClOSi B099669 2-Chloroethoxytrimethylsilane CAS No. 18157-17-0

2-Chloroethoxytrimethylsilane

Cat. No.: B099669
CAS No.: 18157-17-0
M. Wt: 152.69 g/mol
InChI Key: SJIIMFTWFNLSKY-UHFFFAOYSA-N
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Description

2-Chloroethoxytrimethylsilane is a useful research compound. Its molecular formula is C5H13ClOSi and its molecular weight is 152.69 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 96781. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Synthesis Applications

2-Chloroethoxytrimethylsilane, a derivative of chlorotrimethylsilane (TMSCl), has been widely utilized in various synthesis applications. For instance, it's an efficient promoter in the Biginelli reaction, which is a multi-component chemical reaction used in organic chemistry. This reaction involves the synthesis of dihydropyrimidinones and is facilitated by the presence of this compound, which enhances the yield and efficiency of the process (Ryabukhin et al., 2010).

2. Organic Synthesis

Chlorotrimethylsilane, a related compound, is known for its role in organic synthesis. It acts as a promoter and water scavenger in the Knoevenagel condensations, which is a reaction involving the condensation of aldehydes with methylene active compounds. This process is key in creating diverse combinatorial libraries for further research in organic chemistry (Ryabukhin et al., 2007).

3. Catalysis

In the realm of catalysis, this compound has been effective as a catalyst in the allylic alkylation of 1,3-diaryl-2-propenyl acetates using a diethylzinc reagent. This reaction results in the efficient transformation of these acetates to 1,3-diarylpent-1-enes (Deng et al., 2014).

4. Ligand Systems

An innovative application is found in the synthesis of immobilized-polysiloxane ligand systems. This compound is used in the formation of these systems, which have shown high capacities for metal ion uptake, demonstrating its utility in complexing and chelation chemistry (El-Ashgar et al., 2007).

5. Deoxygenation Reactions

Another significant application is in selective metal-free deoxygenation reactions. The combination of chlorotrimethylsilane with sodium iodide, a reaction system akin to that involving this compound, has been successfully employed for the deoxygenation of unsymmetrical 1,2-dicarbonyl compounds, showing its potential in selective reduction processes (Yuan et al., 2016).

Safety and Hazards

2-Chloroethoxytrimethylsilane is classified as a flammable liquid and vapor. It can cause skin and eye irritation and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Mechanism of Action

Action Environment

The action, efficacy, and stability of 2-Chloroethoxytrimethylsilane can be influenced by various environmental factors . These may include the pH, temperature, and presence of other chemicals in the reaction environment. As a silane compound, it may be particularly sensitive to the presence of water or other nucleophiles.

Properties

IUPAC Name

2-chloroethoxy(trimethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13ClOSi/c1-8(2,3)7-5-4-6/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJIIMFTWFNLSKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00294467
Record name 2-Chloroethoxytrimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00294467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18157-17-0
Record name 18157-17-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96781
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Chloroethoxytrimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00294467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloroethoxytrimethylsilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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